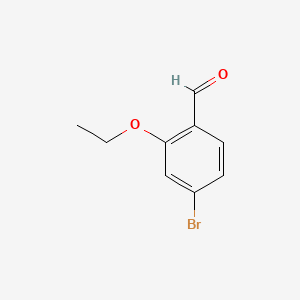

4-Bromo-2-ethoxybenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-2-ethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO2 and a molecular weight of 229.07 g/mol . It is a building block used in organic synthesis and is known for its role in various chemical reactions . The compound is characterized by a bromine atom at the 4-position and an ethoxy group at the 2-position on a benzaldehyde ring .

Méthodes De Préparation

4-Bromo-2-ethoxybenzaldehyde can be synthesized through several methods. One common synthetic route involves the bromination of 2-ethoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and a catalyst like iron(III) bromide to facilitate the bromination process . The reaction is carried out at a temperature range of 0-25°C to ensure selective bromination at the 4-position .

Analyse Des Réactions Chimiques

4-Bromo-2-ethoxybenzaldehyde undergoes various chemical reactions, including:

Applications De Recherche Scientifique

4-Bromo-2-ethoxybenzaldehyde is utilized in various scientific research applications:

Mécanisme D'action

The mechanism of action of 4-bromo-2-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophiles . This reactivity is attributed to the presence of the electron-withdrawing bromine atom and the electron-donating ethoxy group on the benzaldehyde ring .

Comparaison Avec Des Composés Similaires

4-Bromo-2-ethoxybenzaldehyde can be compared with other similar compounds such as:

4-Bromo-2-methoxybenzaldehyde: This compound has a methoxy group instead of an ethoxy group, resulting in different reactivity and applications.

4-Bromo-2-hydroxybenzaldehyde:

These comparisons highlight the unique properties and applications of this compound in various fields of research and industry.

Activité Biologique

4-Bromo-2-ethoxybenzaldehyde is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological properties, including antioxidant and anticancer activities, as well as its mechanisms of action based on recent studies.

- Molecular Formula : C9H9BrO2

- Molecular Weight : 227.07 g/mol

- CAS Number : 22532-62-3

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of various bromophenol derivatives, including those similar to this compound. These compounds have been shown to mitigate oxidative stress in cellular models.

The antioxidant activity is primarily attributed to the ability of these compounds to scavenge reactive oxygen species (ROS) and enhance the expression of antioxidant proteins. For instance, in HaCaT keratinocyte cells, certain bromophenol derivatives increased the expression of thioredoxin reductase (TrxR1) and heme oxygenase-1 (HO-1), which are crucial for cellular defense against oxidative damage .

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. Compounds with similar structures have been tested against different cancer cell lines, revealing significant cytotoxic effects.

Case Study: Leukemia K562 Cells

In a study focusing on leukemia K562 cells, certain bromophenol derivatives exhibited notable cytotoxicity. The compounds not only inhibited cell viability but also induced apoptosis without affecting cell cycle distribution. This suggests that these compounds may act through mechanisms that trigger programmed cell death in cancer cells .

Comparative Biological Activity Table

| Activity Type | Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|---|

| Antioxidant | This compound | HaCaT | Not specified | ROS scavenging, TrxR1 and HO-1 upregulation |

| Anticancer | Similar bromophenol derivatives | K562 | 5–10 | Apoptosis induction |

Research Findings

- Oxidative Stress Mitigation : Studies indicate that bromophenol derivatives can significantly reduce oxidative stress markers in vitro, suggesting their potential as therapeutic agents against oxidative damage-related diseases .

- Cytotoxicity Against Cancer Cells : The cytotoxic effects observed in leukemia cells point towards a valuable direction for developing new anticancer therapies using these compounds. The ability to induce apoptosis without disrupting the cell cycle is particularly noteworthy .

- Future Directions : Further research is warranted to explore the full range of biological activities of this compound and its derivatives, including in vivo studies and clinical trials to evaluate efficacy and safety profiles.

Propriétés

IUPAC Name |

4-bromo-2-ethoxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9-5-8(10)4-3-7(9)6-11/h3-6H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLVJRISTAVSBL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718407 |

Source

|

| Record name | 4-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1094546-99-2 |

Source

|

| Record name | 4-Bromo-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.